molecular formula C₉H₁₅N₂O₂ B015911 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy CAS No. 3229-73-0

3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

Cat. No. B015911
CAS RN: 3229-73-0
M. Wt: 183.23 g/mol
InChI Key: RUEXQFPLRRIFTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy involves complex organic reactions, including palladium-catalyzed polycondensation, hydroxyamination, and reactions with hydroxylamine to create isoxazoles or derivatives through intramolecular cyclization. These processes often result in deeply colored polymers or novel compounds with unique properties (Welterlich et al., 2012), (Sen' et al., 2008).

Molecular Structure Analysis

The molecular structure of derivatives similar to 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy has been elucidated through methods like single-crystal X-ray data, showing how adjacent molecules assemble in the solid state to form supramolecular structures, often linked by hydrogen bonds (Frey & Herdtweck, 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy and its derivatives include electrochemical reduction and reactions yielding isoxazoles. These processes highlight the compounds' utility in various chemical contexts, including potential bioorganic electrochemistry applications (Khalfina et al., 2010).

Physical Properties Analysis

The physical properties of polymers and compounds derived from 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy have been studied, revealing high solubility in common organic solvents and deeply colored materials with molecular weights ranging from 3.5 to 22 kDa (Welterlich et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity, have been explored through various studies, showing the potential for these materials in creating novel chemical entities with unique reactivity profiles and potential applications in materials science (Sen' et al., 2008).

Scientific Research Applications

Overhauser Dynamic Nuclear Polarization Signal Simulation

  • Application Summary : This compound is used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal .

Synthesis of Nitroxide Based Polyethers

  • Application Summary : This compound can be used as a starting material in the synthesis of nitroxide based polyethers, which possess charge transport properties .

EPR Imaging of Brain Diseases

  • Application Summary : This compound can be used as a nitroxide imaging probe applicable for Electron Paramagnetic Resonance (EPR) imaging of brain diseases in animal models .

properties

InChI

InChI=1S/C9H15N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5H,1-4H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEXQFPLRRIFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062917
Record name 1H-Pyrrol-1-yloxy, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolin-1-yloxy, 3-carbamoyl-2,2,5,5-tetramethyl-

CAS RN

3229-73-0
Record name 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3229-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline-1-yloxyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003229730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrol-1-yloxy, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carbamoyl-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.787
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
Reactant of Route 2
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
Reactant of Route 3
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
Reactant of Route 4
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
Reactant of Route 5
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
Reactant of Route 6
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

Citations

For This Compound
100
Citations
S Cavalu, G Damian - Biomacromolecules, 2003 - ACS Publications
Noncovalent spin labeled proteins (ovalbumin, bovine serum albumin, hemoglobin, and cytochrome c) were investigated in order to follow the different type of interactions between the …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
YJ Lin, BA Teicher, HJ Halpern - Journal of Labelled …, 1990 - Wiley Online Library
The title compound (mHCTPO) has been prepared to enhance sensitivity to molecular oxygen concentration in its Electron Spin Resonance (ESR) spectrum. The synthesis involved a …
S Cavalu, G Damian, M Dânşoreanu - Biophysical chemistry, 2002 - Elsevier
Electron Paramagnetic Resonance (EPR) was used to investigate the Tempyo spin label (3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy) as a report group for the interactions and …
G Damian, O Cozar, V Miclăus, C Paizs… - Colloids and Surfaces A …, 1998 - Elsevier
The dynamics of 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (Tempyo), 4-oxo-2,2,6,6-tetramethyl-1-piperin-yloxy (4-oxo-Tempo) and 4-acetamide-2,2,6,6-tetramethyl-1-piperidin-…
BR Knauer, JJ Napier - Journal of the American Chemical Society, 1976 - ACS Publications
Solvent polarity parameters currently fall into two classes:(1) those which involve no model reaction and which do not probethe solvent at the molecular level (in the cybotactic region) …
Number of citations: 355 0-pubs-acs-org.brum.beds.ac.uk
LA Krinitskaya, G Rozantsev, MB Neiman - … of the Academy of Sciences of …, 1965 - Springer
Synthesis of 3-pyrrolin-1-yloxy and 1-pyrrolidinyloxy free radicals Page 1 SYNTHESIS OF 3-PYRROLIN-1-YLOXY AND 1-PYRROLIDINYLOXY FREE RADICALS* (UDC 541.51) LA …
JR Fish, SG Swarts, MD Sevilla… - The Journal of Physical …, 1988 - ACS Publications
This work reports electrochemical and spectroelectrochemical studies of the two nitroxyl radicals 2, 2, 6, 6-tetramethyl-1-piperidinyloxy (TEMPO) and 3-carbamoyl-2, 2, 5, 5-tetramethyl-3…
Number of citations: 122 0-pubs-acs-org.brum.beds.ac.uk
KW Butler, R Deslauriers… - Magnetic resonance in …, 1986 - Wiley Online Library
Oxygen consumption in mouse erythrocytes infected with Plasmodium berghei has been followed by electron spin resonance (ESR) spectroscopy of nitroxide radical spin probes. The …
DKW Pan - 1976 - scholarsarchive.byu.edu
The methods used for free radical detection are chemical titration, spectrophotometry, Gouy magnetic measurements and NMR shift technique. The free radicals chosen for this study …
Number of citations: 0 scholarsarchive.byu.edu
G Damian, S CAVALU, V Miclăuş, L SABĂU… - Romanian J …, 2007 - academia.edu
Conformational changes and interaction of spin label with cytochrome c protein at different pH values have been studied by FT-IR and EPR spectroscopy. Electron Paramagnetic …
Number of citations: 8 www.academia.edu

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